

Application Note: Determination of 4-Nitrosophenol in Water Samples via HPLC-UV

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Compound of Interest

Compound Name: 4-Nitrosophenol

CAS No.: 637-62-7

Cat. No.: B3432608

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of **4-Nitrosophenol** (4-NoP) in environmental and pharmaceutical water samples. Unlike its analogue 4-Nitrophenol, **4-Nitrosophenol** exhibits unique tautomeric behavior (quinone monoxime equilibrium) that complicates analysis. This guide provides a validated workflow including Solid Phase Extraction (SPE) for trace enrichment, optimized chromatographic separation, and critical insights into pH-dependent detection.

Introduction & Scientific Background

The Analyte: A Tautomeric Challenge

4-Nitrosophenol (CAS: 104-91-6) is a critical intermediate in dye synthesis and a known degradation product of the analgesic paracetamol (acetaminophen). Its analysis is often confounded by its tautomeric equilibrium with 1,4-benzoquinone monoxime.

- Phenolic Form: Predominates in dilute solutions and basic conditions.

- Quinone Oxime Form: Predominates in solid state and certain solvents.

This equilibrium is pH-sensitive (pKa

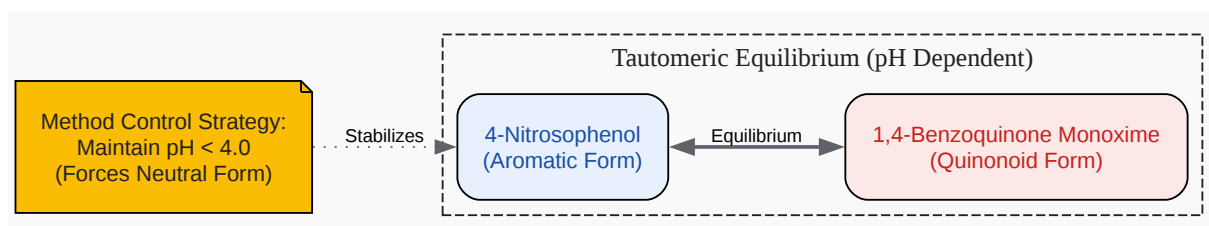
6.48). To ensure reproducible chromatography, the mobile phase must maintain the analyte in a single protonation state—typically the neutral protonated form using an acidic mobile phase.

Toxicity and Relevance

4-NoP is a skin sensitizer and suspected mutagen. Regulatory monitoring in wastewater effluents and pharmaceutical process water is essential to ensure compliance with safety standards (typically < 0.1 mg/L in effluents).

Tautomeric Equilibrium Visualization

The following diagram illustrates the chemical equilibrium that must be controlled during analysis.



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Caption: Tautomeric equilibrium between **4-Nitrosophenol** and Benzoquinone Monoxime. Acidic conditions stabilize the neutral form for consistent HPLC retention.

Materials and Reagents

- Analyte Standard: **4-Nitrosophenol** (purity > 98%).^[1] Note: Standard may appear as yellow/brown needles.^{[2][3]}
- Solvents: Acetonitrile (MeCN) and Methanol (MeOH), HPLC Grade.
- Buffer/Acid: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

- Water: Ultrapure Milli-Q water (18.2 MΩ·cm).
- SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 200 mg / 6 mL.

Experimental Protocol

Chromatographic Conditions

The method utilizes a Reverse Phase (RP) separation. The use of an acidic mobile phase is non-negotiable to suppress ionization (pKa 6.48) and minimize peak tailing caused by the quinone oxime interaction with silanols.

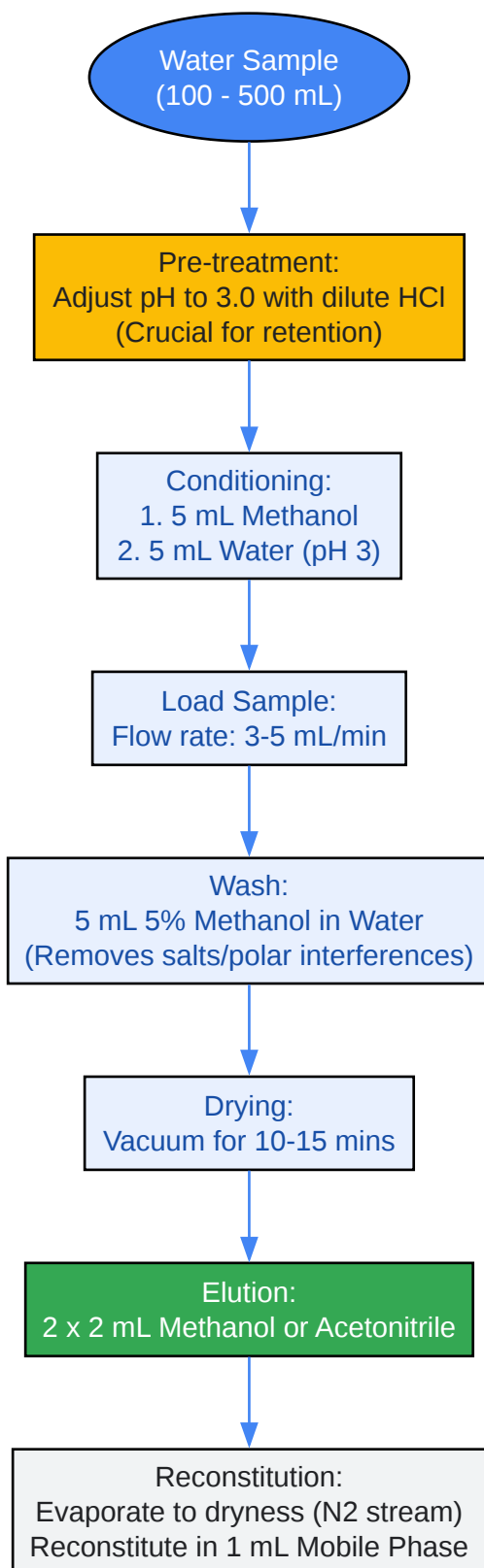
Parameter	Condition
Column	C18 (L1) Column, 150 x 4.6 mm, 3.5 μm or 5 μm (e.g., Zorbax Eclipse Plus or equivalent)
Alternative Column	Newcrom R1 (SIELC) for enhanced polar retention if C18 fails.
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic: 80% A / 20% B (Adjust B up to 30% for faster elution)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temp.	30°C
Detection (UV)	300 nm (Primary), 400 nm (Secondary/Confirmation)

Expert Insight: While 4-Nitrophenol is often detected at 317 nm, **4-Nitrosophenol** has a distinct absorption profile. 300 nm provides optimal sensitivity for the acidic form, while 400 nm can detect the anionic form if pH shifts, serving as a check for mobile phase integrity.

Sample Preparation: Solid Phase Extraction (SPE)

Direct injection is suitable for samples > 1 ppm. For trace environmental analysis (ppb levels), SPE is required.

SPE Workflow Diagram:



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Caption: Optimized SPE workflow for **4-Nitrosophenol** enrichment using polymeric sorbents.

Method Validation & Performance

The following parameters should be verified during method transfer.

Parameter	Acceptance Criteria / Typical Result
Linearity (R^2)	> 0.999 (Range: 0.1 – 50 mg/L)
Limit of Detection (LOD)	~0.05 µg/L (with 500x SPE enrichment)
Limit of Quantitation (LOQ)	~0.15 µg/L (with 500x SPE enrichment)
Recovery (SPE)	85% – 110% (Spiked at 10 µg/L)
Precision (RSD)	< 5.0% (Intra-day and Inter-day)
Resolution (R_s)	> 2.0 (from nearest matrix peak)

Troubleshooting Guide

Issue: Peak Tailing

- Cause: Secondary interactions between the oxime nitrogen and residual silanols on the column.
- Solution: Ensure Mobile Phase A pH is < 3.^[4]0. Increase buffer concentration or switch to an end-capped C18 column.

Issue: Split Peaks

- Cause: Sample solvent mismatch or pH mismatch.
- Solution: Dissolve the final SPE residue in the mobile phase. Do not dissolve in 100% strong solvent (MeCN) before injection.

Issue: Low Recovery in SPE

- Cause: Sample pH was not adjusted.
- Solution: **4-Nitrosophenol** is partially ionized at neutral pH (pKa 6.48). You must acidify the sample to pH 3.0 to ensure it is neutral and hydrophobic enough to bind to the SPE

cartridge.

References

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